molecular formula C11H14O3 B8427016 2-Allyloxy-5-methoxybenzyl alcohol

2-Allyloxy-5-methoxybenzyl alcohol

Cat. No.: B8427016
M. Wt: 194.23 g/mol
InChI Key: RBOOWZRUGUDHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxy-5-methoxybenzyl alcohol is a benzyl alcohol derivative featuring an allyloxy group (-OCH2CHCH2) at the 2-position and a methoxy group (-OCH3) at the 5-position of the aromatic ring. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogous benzyl alcohols. Benzyl alcohols with substituted alkoxy groups are critical intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity and ability to modulate solubility and steric effects. The allyloxy substituent may enhance lipophilicity and provide sites for further functionalization (e.g., via olefin reactions), distinguishing it from simpler halogenated or hydroxylated analogs.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(5-methoxy-2-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C11H14O3/c1-3-6-14-11-5-4-10(13-2)7-9(11)8-12/h3-5,7,12H,1,6,8H2,2H3

InChI Key

RBOOWZRUGUDHAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC=C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2-Fluoro-5-methoxybenzyl alcohol (): The fluorine atom at position 2 exerts an electron-withdrawing inductive effect, reducing electron density on the aromatic ring and increasing acidity of the benzylic hydroxyl group. This compound has a lower molecular weight (156.16 g/mol) and higher polarity compared to the allyloxy analog .
  • 5-Bromo-2-methoxybenzyl alcohol (): Bromine at position 5 adds significant molecular weight (217.06 g/mol) and polarizability, making it a candidate for cross-coupling reactions. However, bromine’s electronegativity may alter redox behavior compared to allyloxy substituents .

Physical and Chemical Properties

Key differences in molecular weight, substituent bulk, and polarity influence solubility, boiling points, and reactivity:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
2-Allyloxy-5-methoxybenzyl alcohol C11H14O3 194.23 2-OCH2CHCH2, 5-OCH3 Theoretical: High lipophilicity, moderate polarity
2-Fluoro-5-methoxybenzyl alcohol C8H9FO2 156.16 2-F, 5-OCH3 Polar, acidic benzylic -OH
2-Bromo-5-hydroxy-3-methylbenzyl alcohol C8H9BrO2 217.06 2-Br, 5-OH, 3-CH3 Steric hindrance from methyl group
5-Bromo-2-methoxybenzyl alcohol C8H9BrO2 217.06 2-OCH3, 5-Br Heavy atom effect, UV activity

Research Findings and Data Gaps

  • Environmental Behavior: Methoxy and hydroxy groups in lignin monomers facilitate microbial degradation, but allyloxy’s hydrophobic nature may impede this process .
  • Synthetic Routes : Brominated benzyl alcohols (e.g., 5-Bromo-2-methoxybenzyl alcohol) are well-documented in cross-coupling reactions, whereas allyloxy analogs require specialized catalysts for similar transformations .

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